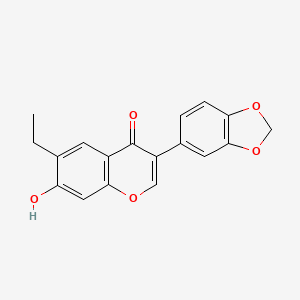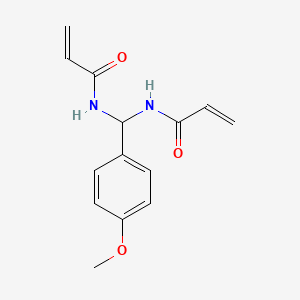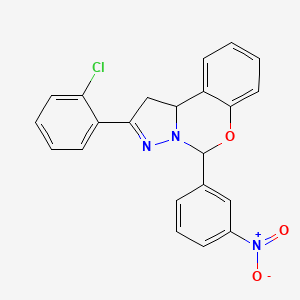
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride is a chemical compound with the molecular formula C15H22ClNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and benzoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride typically involves the esterification of 4-methylbenzoic acid with 2-(piperidin-1-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the benzoate ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects . The benzoate ester group may also play a role in its mechanism of action by influencing the compound’s solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride: Similar in structure but with an ethoxy group instead of a methyl group.
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole hydrochloride: Contains a benzimidazole ring instead of a benzoate group.
Uniqueness
2-(Piperidin-1-yl)ethyl 4-methylbenzoate hydrochloride is unique due to its specific combination of a piperidine ring and a methylbenzoate ester. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Formule moléculaire |
C15H22ClNO2 |
|---|---|
Poids moléculaire |
283.79 g/mol |
Nom IUPAC |
2-piperidin-1-ylethyl 4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C15H21NO2.ClH/c1-13-5-7-14(8-6-13)15(17)18-12-11-16-9-3-2-4-10-16;/h5-8H,2-4,9-12H2,1H3;1H |
Clé InChI |
DXBHZKMTHUQZNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCCN2CCCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[bis(2-hydroxyethyl)amino]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080556.png)


![2-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15080582.png)
![Phenol, 2,4-dibromo-6-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B15080593.png)
![1-(4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}phenyl)ethanone](/img/structure/B15080594.png)

![1-(4-chlorophenyl)-3-{(2E)-4-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-2-ylidene}urea](/img/structure/B15080598.png)


![Ethyl 7-(4-bromobenzoyl)-3-(2-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080626.png)
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-pyridinecarbohydrazide](/img/structure/B15080630.png)


